Chromoionophore XI

Description

Properties

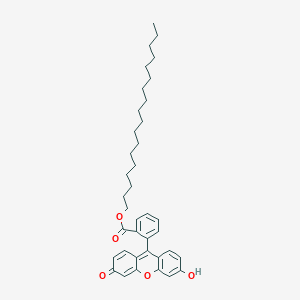

IUPAC Name |

octadecyl 2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H48O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26-42-38(41)32-21-18-17-20-31(32)37-33-24-22-29(39)27-35(33)43-36-28-30(40)23-25-34(36)37/h17-18,20-25,27-28,39H,2-16,19,26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHKRSZNYLYOEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409203 | |

| Record name | Chromoionophore XI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138833-46-2 | |

| Record name | Chromoionophore XI | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | octadecyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chromoionophore XI: A Deep Dive into its Principle of Action for Ion Sensing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the action of Chromoionophore XI, a key component in the development of optical sensors for ion detection. This document details its mechanism of action, summarizes key performance data, and provides illustrative experimental protocols and visualizations to facilitate its application in research and development.

Core Principle of Action

Chromoionophore XI, also known as Fluorescein octadecyl ester or ETH 7061, is a lipophilic fluorescent pH indicator derived from fluorescein.[1][2] Its primary application is in the fabrication of ion-selective optical sensors (optodes), particularly for the detection of anions. The fundamental working principle of these sensors is rooted in a competitive or cooperative interaction between the target analyte ion and hydrogen ions (H+) within a specialized sensing membrane.[3][4]

The sensing membrane is typically a polymeric matrix, most commonly composed of polyvinyl chloride (PVC) and a plasticizer such as dioctyl sebacate (DOS) or o-nitrophenyl octyl ether (NPOE), which provides a lipophilic environment.[3][5] Within this membrane, three key components work in concert:

-

Ionophore: A molecule that selectively binds to the target analyte ion.

-

Chromoionophore XI: A pH-sensitive dye that transduces changes in proton concentration into a measurable optical signal (colorimetric or fluorescent).

-

Ion Exchanger (optional but common): A lipophilic salt that facilitates ion exchange processes within the membrane.

The sensing mechanism for anions involves a co-extraction process. The anion from the sample solution is extracted into the organic membrane phase along with a proton. This influx of protons alters the pH within the membrane, leading to a change in the protonation state of Chromoionophore XI. This change in protonation directly affects the chromophore's electronic structure, resulting in a detectable change in its absorbance or fluorescence spectrum.[6]

The relationship between the analyte concentration and the optical response is governed by the principles of ion-exchange equilibrium at the sample-membrane interface.[4]

Signaling Pathway and Logical Relationships

The sequence of events from analyte interaction to signal generation can be visualized as a clear signaling pathway. The following diagrams, generated using the DOT language, illustrate this process and the logical relationships between the components.

Caption: General signaling pathway for anion detection using Chromoionophore XI.

Quantitative Performance Data

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | 463 nm | [3] |

| Emission Wavelength (λem) | 555 nm | [3] |

Note: The selectivity coefficients (log KoptA⁻, B⁻) are crucial for evaluating the sensor's performance in the presence of interfering ions. These values are determined experimentally and depend on the entire sensor composition. Researchers should consult specific studies that utilize Chromoionophore XI with a particular ionophore for relevant selectivity data.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis of the parent fluorescein molecule and the fabrication of a PVC-based optical sensor membrane incorporating Chromoionophore XI.

Synthesis of Fluorescein (Parent Compound)

This protocol outlines the synthesis of fluorescein, the precursor to Chromoionophore XI. The esterification to form the octadecyl ester would be a subsequent step.

Materials:

-

Phthalic anhydride

-

Resorcinol

-

Concentrated sulfuric acid or zinc chloride (catalyst)

-

Solvent (e.g., ethanol)

Procedure:

-

Combine phthalic anhydride and resorcinol in a reaction vessel.

-

Slowly add the catalyst (e.g., a few drops of concentrated sulfuric acid).

-

Heat the mixture to approximately 180-200 °C for a specified time (e.g., 30 minutes), allowing for the condensation reaction to occur.

-

Cool the reaction mixture.

-

Dissolve the crude product in a suitable solvent (e.g., ethanol).

-

Purify the product through recrystallization or column chromatography to obtain pure fluorescein.

Note: This is a generalized procedure. Specific reaction conditions, including stoichiometry, temperature, and reaction time, should be optimized based on literature precedents.

Fabrication of a PVC Membrane Optical Sensor

This protocol describes the preparation of a typical ion-selective optode membrane.

Materials:

-

Polyvinyl chloride (PVC) of high molecular weight

-

Plasticizer (e.g., 2-nitrophenyl octyl ether - NPOE or dioctyl sebacate - DOS)

-

Anion-selective ionophore

-

Chromoionophore XI

-

Tetrahydrofuran (THF), freshly distilled

Procedure:

-

Cocktail Preparation:

-

Precisely weigh the desired amounts of PVC, plasticizer, ionophore, and Chromoionophore XI. A typical weight ratio might be around 33% PVC, 66% plasticizer, and small amounts (e.g., 1-2 mg) of the ionophore and chromoionophore.

-

Dissolve all components in a minimal amount of fresh THF in a clean, dry glass vial.

-

Ensure complete dissolution by gentle agitation or brief sonication.

-

-

Membrane Casting:

-

Prepare a clean, flat glass plate or another suitable substrate.

-

Carefully pour the membrane cocktail onto the substrate.

-

Allow the THF to evaporate slowly in a dust-free environment at room temperature. This process can take several hours.

-

The result is a thin, transparent, and flexible polymeric membrane.

-

-

Sensor Assembly:

-

Cut a small, uniform piece of the cast membrane.

-

Mount the membrane onto a suitable support, such as a glass slide or the tip of a fiber optic cable, for optical measurements.

-

The workflow for fabricating and using an optical sensor is illustrated below.

Caption: Experimental workflow for sensor fabrication and measurement.

Conclusion

Chromoionophore XI serves as a robust and versatile indicator for the development of optical sensors, particularly for anions. Its principle of action, based on the sensitive transduction of pH changes within a selective membrane, allows for the design of highly sensitive analytical devices. For successful application, careful selection of the ionophore to ensure high selectivity for the target analyte is paramount. Further research to establish a comprehensive database of selectivity coefficients for Chromoionophore XI-based sensors with various ionophores would be highly beneficial for the scientific community.

References

- 1. Fluorescein octadecyl ester, Lipophilic fluorescent pH indicator (CAS 138833-46-2) | Abcam [abcam.com]

- 2. chemodex.com [chemodex.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Recent improvements to the selectivity of extraction-based optical ion sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a PVC-membrane ion-selective bulk optode, for UO2(2+) ion, based on tri-n-octylphosphine oxide and dibenzoylmethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chimia.ch [chimia.ch]

Chromoionophore XI: A Technical Guide for Cellular Ion Dynamics Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromoionophore XI is a lipophilic fluorescein derivative that has emerged as a valuable tool in cell biology for the fluorescent imaging and quantitative analysis of ion transport and cellular signaling.[1][] As a highly sensitive pH indicator, its application in ion-selective optodes (ISOs) and nano-optodes allows for the real-time monitoring of ion concentrations within cellular compartments. This guide provides an in-depth overview of the properties, experimental protocols, and applications of Chromoionophore XI in the context of cell biology research and drug development.

The fundamental principle behind the use of Chromoionophore XI in ion sensing lies in its ability to transduce the activity of a specific ion into a measurable optical signal.[3] This is achieved by incorporating the chromoionophore into a hydrophobic sensor matrix, typically a polymer membrane of a nano-optode, along with an ion-selective ionophore and an ion exchanger. Within this matrix, a competitive or cooperative interaction between the target ion and protons (H⁺) for the ionophore and chromoionophore, respectively, leads to a change in the protonation state of Chromoionophore XI. This alteration in protonation directly affects its fluorescence properties, enabling the quantification of the target ion's concentration.[4]

Core Principles and Mechanism of Action

Chromoionophore XI-based sensors operate on the principle of ion exchange or co-extraction at the interface of the sensor's membrane and the aqueous environment of the cell.[4] The key components of such a sensor are:

-

Chromoionophore XI: A lipophilic pH indicator that changes its fluorescence properties (excitation and emission spectra) depending on its protonation state.

-

Ionophore: A molecule that selectively binds to a specific target ion (e.g., K⁺, Na⁺, Ca²⁺).

-

Ion Exchanger: A lipophilic salt that ensures charge neutrality within the sensor membrane.

-

Polymer Matrix: A hydrophobic polymer, such as poly(vinyl chloride) (PVC), that encapsulates the other components and forms the structure of the nano-optode.

-

Plasticizer: A substance like bis(2-ethylhexyl) sebacate (DOS) or 2-nitrophenyl octyl ether (o-NPOE) that ensures the mobility of the components within the polymer matrix.

For the detection of cations, the ionophore selectively binds to the target cation from the cellular environment. To maintain charge neutrality within the membrane, a proton is released from the protonated Chromoionophore XI, causing a change in its fluorescence. Conversely, for anion detection, the binding of the target anion to the ionophore is accompanied by the co-extraction of a proton from the cellular environment, which then protonates the chromoionophore, again resulting in a fluorescence change.

Quantitative Data

The performance of Chromoionophore XI in an ion-selective optode is characterized by its optical properties and its pKa within the specific sensor matrix. While the exact spectral characteristics can be influenced by the composition of the sensor membrane, the following table summarizes typical values for chromoionophores used in similar applications.

| Property | Value | Reference |

| Excitation Wavelength (λex) | Not explicitly found for Chromoionophore XI in search results. For Chromoionophore I (a related compound), λex is 614 nm (protonated form). | [5] |

| Emission Wavelength (λem) | Not explicitly found for Chromoionophore XI in search results. For Chromoionophore I (a related compound), λem is 663 nm (protonated form). | [5] |

| pKa | The pKa of chromoionophores is highly dependent on the composition of the sensor matrix. It is a critical parameter for tuning the sensor's dynamic range. | [6] |

Experimental Protocols

Preparation of Chromoionophore XI-Based Nano-Optodes

This protocol describes the fabrication of anion-sensitive polymeric nanoparticles incorporating Chromoionophore XI.

Materials:

-

Chromoionophore XI

-

Tridodecylmethylammonium chloride (TDMAC) (ion exchanger)

-

Poly(vinyl chloride) (PVC)

-

Bis(2-ethylhexyl) sebacate (DOS) or 2-nitrophenyl octyl ether (o-NPOE) (plasticizer)

-

Pluronic F-127 (surfactant)

-

Tetrahydrofuran (THF), freshly distilled

-

Deionized water

Procedure:

-

Prepare the Organic Phase: In a glass vial, dissolve precise amounts of Chromoionophore XI, TDMAC, PVC, and the chosen plasticizer (DOS or o-NPOE) in freshly distilled THF. The exact ratios of these components will determine the sensor's characteristics and should be optimized for the specific application.

-

Sonication: Place the vial in an ultrasonic bath for approximately 5 minutes to ensure complete dissolution of all components.

-

Nanoparticle Formation: In a separate, larger vial, add deionized water. While vigorously stirring the water, rapidly inject the organic phase containing the sensor components into the aqueous phase. The sudden change in solvent polarity will cause the hydrophobic components to precipitate and form nanoparticles. The inclusion of a surfactant like Pluronic F-127 in the aqueous phase can help to stabilize the nanoparticles and control their size.

-

Solvent Evaporation: Allow the THF to evaporate from the nanoparticle suspension by stirring the mixture in a fume hood for several hours or by using a rotary evaporator.

-

Purification: The resulting nanoparticle suspension may be purified by dialysis or centrifugation to remove any remaining organic solvent and un-encapsulated components.

Cellular Loading and Fluorescence Microscopy

This protocol outlines the general steps for introducing Chromoionophore XI nano-optodes into cells and performing fluorescence imaging.

Materials:

-

Chromoionophore XI nano-optode suspension

-

Cultured mammalian cells (e.g., HeLa, HEK293) on glass-bottom dishes

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Confocal laser scanning microscope

Procedure:

-

Cell Culture: Plate the cells on glass-bottom dishes suitable for high-resolution microscopy and allow them to adhere and grow to the desired confluency.

-

Nano-optode Incubation: Aspirate the cell culture medium and replace it with fresh medium containing the Chromoionophore XI nano-optode suspension. The optimal concentration of nanoparticles and incubation time should be determined empirically for each cell type, but a starting point could be a 24-hour incubation.[4]

-

Cellular Uptake: The nano-optodes are typically taken up by cells via endocytosis.[4]

-

Washing: After the incubation period, gently wash the cells two to three times with warm PBS to remove any nanoparticles that have not been internalized.

-

Imaging: Add fresh, pre-warmed culture medium to the cells. Image the cells using a confocal laser scanning microscope equipped with the appropriate laser lines and emission filters for Chromoionophore XI. Time-lapse imaging can be performed to monitor dynamic changes in intracellular ion concentrations in response to stimuli.

Application in Cell Biology: Monitoring Ion Flux in GPCR Signaling

A key application of Chromoionophore XI-based sensors is the measurement of ion fluxes that are integral to cellular signaling pathways. For instance, the activation of many G protein-coupled receptors (GPCRs) leads to the mobilization of intracellular calcium ([Ca²⁺]i).[4][7][8] While Chromoionophore XI is a pH indicator, it can be incorporated into a Ca²⁺-selective optode to indirectly measure Ca²⁺ dynamics.

In this pathway, ligand binding to a Gq-coupled GPCR activates phospholipase C (PLC), which generates inositol trisphosphate (IP₃). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol. A Ca²⁺-selective nano-optode containing Chromoionophore XI can be used to detect this increase in cytosolic Ca²⁺ concentration, providing a quantitative measure of GPCR activation.

Conclusion

Chromoionophore XI is a versatile and powerful tool for researchers in cell biology and drug development. Its application in ion-selective nano-optodes enables the sensitive and quantitative measurement of intracellular ion dynamics, providing valuable insights into a wide range of cellular processes, from basic signal transduction to the mechanisms of drug action. The continued development of nano-optode technology based on chromoionophores like Chromoionophore XI promises to further enhance our ability to probe the intricate ionic landscape of living cells.

References

- 1. ionbiosciences.com [ionbiosciences.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Using calcium imaging as a readout of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chromoionophore I Selectophore® 125829-24-5 [sigmaaldrich.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Monitoring intracellular calcium in response to GPCR activation using thin-film silicon photodiodes with integrated fluorescence filters - PubMed [pubmed.ncbi.nlm.nih.gov]

Chromoionophore XI: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromoionophore XI, chemically known as Fluorescein octadecyl ester, is a lipophilic fluorescent pH indicator that has garnered significant attention in the field of chemical sensing and cellular analysis.[] Its unique properties make it an invaluable tool for the development of ion-selective electrodes, optical sensors, and microfluidic devices. This technical guide provides an in-depth overview of the discovery, synthesis, and core applications of Chromoionophore XI, with a focus on its role in ion detection and signaling.

Physicochemical Properties

Chromoionophore XI is a derivative of fluorescein, a well-known fluorescent dye first synthesized in 1871.[] The introduction of a long octadecyl ester chain imparts lipophilicity to the molecule, enabling its incorporation into polymeric membranes used in various sensing applications.[3]

Table 1: Physicochemical and Spectroscopic Properties of Chromoionophore XI

| Property | Value | Reference |

| Chemical Name | Fluorescein octadecyl ester | [] |

| Synonyms | Octadecyl 2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate | [] |

| CAS Number | 138833-46-2 | [4] |

| Molecular Formula | C₃₈H₄₈O₅ | |

| Molecular Weight | 584.78 g/mol | [4] |

| Appearance | Light orange to red powder | [4] |

| Purity | ≥ 97.0% (TLC) | [4] |

| Excitation Wavelength (λex) | 463 nm | [5] |

| Emission Wavelength (λem) | 555 nm | [5] |

| Fluorescence Quantum Yield (Φf) | Not explicitly reported in the reviewed literature. This can be determined experimentally using relative or absolute methods.[6][7][8] | |

| pKa | Not explicitly reported in the reviewed literature. The pKa of chromoionophores is known to be influenced by the composition of the sensor matrix.[9] | |

| Ion Stability Constants (Kf) | Not explicitly reported in the reviewed literature. These constants, which measure the strength of interaction between the ionophore and a metal ion, can be determined spectrophotometrically or by other methods.[10][11] |

Synthesis of Chromoionophore XI

The synthesis of Chromoionophore XI involves a two-step process: the synthesis of the fluorescein core followed by its esterification with octadecanol.

Part 1: Synthesis of Fluorescein

The foundational synthesis of fluorescein is achieved through a Friedel-Crafts acylation reaction between phthalic anhydride and resorcinol.[]

Experimental Protocol (General Method):

-

Reactant Preparation: In a suitable reaction vessel, combine phthalic anhydride and resorcinol in a 1:2 molar ratio.

-

Catalyst Addition: Add a catalytic amount of a dehydrating agent such as zinc chloride or methanesulfonic acid.[][12]

-

Heating: Heat the mixture to a temperature of 180-200°C for a sufficient period to ensure the completion of the condensation reaction.[]

-

Purification: The crude product is then purified, typically by recrystallization, to yield the fluorescein dye.

Part 2: Esterification of Fluorescein to Yield Chromoionophore XI

The final step involves the esterification of the carboxylic acid group of fluorescein with octadecanol to introduce the lipophilic side chain.

Experimental Protocol (General Method):

-

Reactant Mixture: Dissolve fluorescein and an excess of octadecanol in a suitable organic solvent.

-

Catalyst: Add an acid catalyst, such as sulfuric acid, to promote the esterification reaction.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to drive the reaction to completion.

-

Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted and purified using chromatographic techniques to obtain the final product, Chromoionophore XI.

Mechanism of Action in Ion Sensing

Chromoionophore XI is a key component in ion-selective optodes (ISOs), which are optical sensors for detecting specific ions.[5] The sensing mechanism is based on an ion-exchange process at the interface of a polymeric membrane and the sample solution.[13]

The membrane of the optode typically contains:

-

The Chromoionophore XI (the fluorescent indicator).

-

An Ionophore , which is a molecule that selectively binds to the target analyte ion.

-

An Ion-exchanger , which is a lipophilic salt that ensures charge neutrality within the membrane.

The general principle for cation detection involves a competition between the target cation (M⁺) and a proton (H⁺) for the ionophore (L) within the membrane. This equilibrium shift alters the protonation state of Chromoionophore XI, thereby modulating its fluorescence properties.[5]

Caption: Ion-exchange mechanism in an optode membrane containing Chromoionophore XI.

Experimental Workflow for Ion-Selective Optode Preparation

The preparation of an ion-selective optode membrane is a critical step for its application in ion sensing.

Caption: Workflow for the preparation and use of an ion-selective optode.

Applications

Chromoionophore XI's primary application lies in its use as a fluorescent transducer in ion-selective optical sensors.[] These sensors have broad utility in:

-

Clinical Diagnostics: For the precise measurement of ion concentrations in biological fluids.[]

-

Environmental Monitoring: For the detection of various ions in water and soil samples.[]

-

Industrial Processes: For real-time monitoring of ion levels in chemical manufacturing.[]

-

Cellular Biology: As a fluorescent probe to trace and label ions within cells, providing insights into ion transport and cellular signaling dynamics.[]

Conclusion

Chromoionophore XI stands out as a versatile and potent tool in the realm of chemical and biological sensing. Its straightforward, albeit multi-step, synthesis from readily available precursors, combined with its sensitive fluorescent response to changes in its ionic environment, makes it a valuable component in the design of advanced analytical devices. Further research into novel ionophores and membrane compositions will undoubtedly expand the scope of applications for this remarkable molecule.

References

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fluorescein octadecyl ester | CymitQuimica [cymitquimica.com]

- 5. Perspective on fluorescence cell imaging with ionophore-based ion-selective nano-optodes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. static.horiba.com [static.horiba.com]

- 8. Making sure you're not a bot! [opus4.kobv.de]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. curresweb.com [curresweb.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Innovations in ion-selective optodes: a comprehensive exploration of modern designs and nanomaterial integration - PMC [pmc.ncbi.nlm.nih.gov]

Chromoionophore XI: A Technical Guide to its Fundamental Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Chromoionophore XI, also known as Fluorescein octadecyl ester or ETH 7061, is a lipophilic fluorescent indicator primarily utilized as a pH-sensitive transducer in ion-selective sensors. Its unique chemical structure, combining the fluorescent properties of fluorescein with a long octadecyl chain, allows for its incorporation into hydrophobic membranes, making it an essential component in the development of optical sensors (optodes) for various cations. This guide provides an in-depth overview of its core properties, experimental methodologies, and the underlying signaling mechanism.

Core Properties and Characteristics

Chromoionophore XI's utility stems from its distinct physicochemical properties, which are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | Fluorescein octadecyl ester | [1] |

| Synonyms | Chromoionophore XI, ETH 7061 | [1] |

| CAS Number | 138833-46-2 | [1] |

| Molecular Formula | C₃₈H₄₈O₅ | [1] |

| Molecular Weight | 584.78 g/mol | [1] |

| Appearance | Orange to brick red solid | |

| Solubility | Soluble in organic solvents (e.g., THF) | |

| Excitation Wavelength | ~463 nm | [2] |

| Emission Wavelength | ~555 nm | [2] |

Signaling Pathway and Mechanism of Action

The sensing mechanism of Chromoionophore XI in an ion-selective optode is based on a competitive ion-exchange process at the membrane-sample interface.[3] The chromoionophore, being a lipophilic pH indicator, can exist in a protonated or deprotonated state, each exhibiting different fluorescent properties.

In a typical cation sensor, the membrane contains the chromoionophore (C), a specific ionophore (I) that selectively binds the target cation (M⁺), and a lipophilic anion (R⁻) to ensure charge neutrality within the membrane.

The overall equilibrium can be described as follows:

M⁺ (aq) + I (mem) + C-H⁺ (mem) ⇌ M⁺-I (mem) + H⁺ (aq) + C⁻ (mem)

When the target cation (M⁺) is present in the sample, the ionophore (I) selectively binds to it, facilitating its extraction into the membrane phase. To maintain charge neutrality, a proton (H⁺) is released from the protonated chromoionophore (C-H⁺) into the aqueous sample. This deprotonation of Chromoionophore XI to its anionic form (C⁻) leads to a significant change in its fluorescence intensity, which can be measured to quantify the concentration of the target cation.[3]

The fluorescence of fluorescein derivatives is highly dependent on their protonation state. The protonated form is typically non-fluorescent or weakly fluorescent, while the deprotonated (dianionic) form exhibits strong fluorescence. This is due to changes in the electronic structure of the xanthene core upon protonation, which affects the efficiency of the radiative decay pathway.

Caption: Ion-exchange mechanism in a Chromoionophore XI-based sensor.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis of the core fluorescein structure and the preparation and use of an ion-selective optode membrane incorporating Chromoionophore XI.

Synthesis of Fluorescein (Core Structure)

This protocol describes the synthesis of the basic fluorescein molecule, which is the precursor to Chromoionophore XI. The esterification with octadecanol would be a subsequent step.

Materials:

-

Resorcinol

-

Phthalic anhydride

-

Zinc chloride (catalyst)

-

Concentrated sulfuric acid (optional catalyst)

-

Acetone

-

Diethyl ether

-

0.1 M NaOH solution

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

Procedure:

-

In a large test tube or a small Erlenmeyer flask, combine 0.3 g of resorcinol and 0.2 g of ground phthalic anhydride.

-

Add a catalytic amount of zinc chloride or 6 drops of 2M H₂SO₄.

-

Heat the mixture in an oil bath at 180-200°C for 30 minutes, monitoring the temperature to prevent decomposition.

-

Allow the reaction mixture to cool for approximately 5 minutes.

-

Add 10 mL of acetone and stir for 5-10 minutes to dissolve the crude product. If necessary, add more acetone in 5 mL increments (up to 25 mL total).

-

Combine the acetone layers and evaporate the solvent to obtain a crude orange residue.

-

Dissolve the residue in 30 mL of diethyl ether and 1.5 mL of water.

-

Transfer the solution to a separatory funnel and wash with 15 mL of water. Discard the aqueous layer.

-

Extract the ether layer with 10 mL of a saturated NaCl solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the diethyl ether to yield the fluorescein product as an orange solid.

Preparation of an Ion-Selective Optode Membrane

This protocol outlines the preparation of a PVC-based membrane for an ion-selective optode. The specific ionophore used will determine the selectivity of the sensor.

Materials:

-

Poly(vinyl chloride) (PVC), high molecular weight

-

Plasticizer (e.g., bis(2-ethylhexyl) sebacate - DOS or 2-nitrophenyl octyl ether - NPOE)

-

Chromoionophore XI

-

Ionophore specific to the target cation (e.g., Valinomycin for K⁺)

-

Lipophilic anionic additive (e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB)

-

Tetrahydrofuran (THF), freshly distilled

Procedure:

-

Prepare a cocktail solution by dissolving the following components in 1.5 mL of THF. The exact amounts may need optimization based on the specific application:

-

PVC: ~33% by weight

-

Plasticizer: ~65% by weight

-

Chromoionophore XI: ~1% by weight

-

Ionophore: ~1% by weight

-

Lipophilic anionic additive: ~0.5% by weight

-

-

Ensure all components are fully dissolved, using an ultrasonic bath for 5 minutes if necessary.

-

Cast the cocktail solution onto a clean glass plate or into a glass ring placed on a glass plate.

-

Allow the THF to evaporate slowly in a dust-free environment for at least 24 hours.

-

Once the membrane is formed, carefully peel it from the glass plate.

-

Cut a small disc from the membrane and mount it into an electrode body or use it as a standalone optode film.

References

An In-depth Technical Guide to Chromoionophore XI: A Lipophilic Fluorescent pH Indicator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromoionophore XI, also known by its chemical name Fluorescein octadecyl ester or as ETH 7061, is a lipophilic fluorescent pH indicator.[1][2] Its molecular structure incorporates the highly fluorescent xanthene core of fluorescein, functionalized with a long octadecyl aliphatic chain. This modification imparts significant hydrophobicity, allowing for its stable incorporation into lipid bilayers, polymer matrices, and other non-aqueous environments.[2] This property makes it an invaluable tool for measuring pH in lipophilic domains where traditional aqueous pH indicators are unsuitable.

The operational principle of Chromoionophore XI is based on the pH-dependent equilibrium of its fluorescein moiety. Changes in proton concentration in the surrounding microenvironment alter the electronic structure of the chromophore, leading to measurable changes in its fluorescence intensity and/or spectral characteristics. This technical guide provides a comprehensive overview of the properties, experimental protocols, and applications of Chromoionophore XI for pH sensing in non-polar media.

Core Properties and Data

The photophysical and chemical properties of Chromoionophore XI are highly sensitive to its immediate environment, particularly the polarity and composition of the matrix it is embedded in. The data presented below are compiled from various sources and should be considered as representative values.

Chemical and Physical Properties

| Property | Value | Source(s) |

| Synonyms | Fluorescein octadecyl ester, ETH 7061 | [1][2] |

| CAS Number | 138833-46-2 | [1] |

| Molecular Formula | C₃₈H₄₈O₅ | |

| Molecular Weight | 584.78 g/mol | |

| Appearance | Yellow to orange powder | [2] |

| Solubility | Soluble in chloroform and other organic solvents; insoluble in water | [2] |

Photophysical Properties

The spectral properties of Chromoionophore XI, particularly its excitation and emission maxima, can exhibit shifts depending on the composition of the sensor membrane (e.g., the type of polymer and plasticizer used).

| Parameter | Value | Conditions / Notes | Source(s) |

| Excitation Maximum (λex) | ~463 nm | In a plasticized PVC membrane for an alcohol optode. | [3] |

| Emission Maximum (λem) | ~520-527 nm | In a plasticized PVC membrane. Optimal fluorescence is observed in the pH 7-8 range. | [2][3] |

| Molar Extinction Coefficient (ε) | Not explicitly reported for Chromoionophore XI. The parent compound, fluorescein, has a molar extinction coefficient in the range of 70,000 - 92,300 cm⁻¹M⁻¹ in aqueous solutions. | The value for Chromoionophore XI in a lipophilic environment is expected to be of a similar order of magnitude. | [4][5] |

| Quantum Yield (Φf) | Not explicitly reported. The quantum yield of fluorescein derivatives is known to be solvent-dependent and may be lower in less polar environments compared to the high values (e.g., 0.925 in 0.1 N NaOH) observed for the parent fluorescein in aqueous solutions. | The efficiency of fluorescence is influenced by the rigidity of the environment and the potential for non-radiative decay pathways. | [6][7] |

| pKa | Not precisely determined in a specific lipophilic medium. The apparent pKa is highly dependent on the composition of the sensor membrane. | The indicator is effective for sensing in the neutral pH range. | [2][8] |

Signaling and Operational Mechanism

Chromoionophore XI does not participate in a biological signaling pathway in the traditional sense. Instead, its "signaling" is the optical output generated in response to a change in the local proton concentration. In the context of an ion-selective optode, the mechanism relies on a reversible ion-exchange process at the interface between the sample and the lipophilic sensor membrane.

The fundamental principle involves the protonation and deprotonation of the phenolic hydroxyl group on the fluorescein core of Chromoionophore XI. This equilibrium is governed by the pH of the microenvironment within the membrane, which in turn is influenced by the pH of the aqueous sample.

Caption: pH-dependent equilibrium of Chromoionophore XI within a lipophilic membrane.

Experimental Protocols

The following provides a generalized yet detailed protocol for the preparation and use of a pH-sensitive optical sensor (optode) based on Chromoionophore XI. The specific ratios of components may require optimization depending on the desired pH range, response time, and mechanical properties of the sensor film.

I. Preparation of the Optode Membrane Cocktail

Materials:

-

Chromoionophore XI (Fluorescein octadecyl ester)

-

Poly(vinyl chloride) (PVC), high molecular weight

-

Plasticizer: Bis(2-ethylhexyl) sebacate (DOS) or 2-Nitrophenyloctylether (o-NPOE)

-

Lipophilic anion exchanger (optional, but recommended for improved stability and response): e.g., Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaTFPB)

-

Solvent: Tetrahydrofuran (THF), freshly distilled and anhydrous

Procedure:

-

Stock Solutions: Prepare individual stock solutions of each component in THF. For example:

-

Chromoionophore XI: 1 mg/mL

-

PVC: 100 mg/mL

-

DOS: 200 mg/mL

-

NaTFPB: 1 mg/mL

-

-

Cocktail Formulation: In a clean, dry glass vial, combine the stock solutions to achieve the desired final composition. A typical starting formulation for a pH-sensitive optode membrane is:

-

Chromoionophore XI: ~1% (w/w)

-

NaTFPB: ~0.5% (w/w)

-

PVC: ~33% (w/w)

-

DOS: ~65.5% (w/w)

-

-

Mixing: Thoroughly mix the components by vortexing until a homogenous, slightly viscous "cocktail" is obtained. Ensure all components are fully dissolved.

Caption: Flowchart for the preparation of the sensor cocktail.

II. Fabrication of the Optode Membrane

Materials:

-

Optode membrane cocktail (from Part I)

-

Clean glass slide or other suitable substrate

-

Micropipette or syringe

-

Level surface in a dust-free environment (e.g., a desiccator or a covered petri dish)

Procedure:

-

Casting: Place the clean glass slide on a level surface. Using a micropipette, carefully dispense a known volume of the optode cocktail onto the slide. The volume will determine the thickness and diameter of the final membrane.

-

Solvent Evaporation: Cover the slide to protect it from dust and allow the THF to evaporate slowly overnight at room temperature. A transparent, flexible, and colored membrane will form.

-

Membrane Conditioning: Once the membrane is fully dried, it must be conditioned before use. This is typically done by soaking the membrane in a buffer solution of a known pH (e.g., pH 7.0) for several hours. This step ensures that the membrane is fully hydrated and the components are in equilibrium.

III. pH Measurement and Calibration

Equipment:

-

Fluorescence spectrophotometer or a dedicated fiber-optic sensor reader

-

A series of standard buffer solutions with known pH values covering the desired measurement range (e.g., pH 4, 5, 6, 7, 8, 9, 10)

-

The conditioned optode membrane

Procedure:

-

Instrumentation Setup: Set the excitation and emission wavelengths on the fluorometer to the optimal values for Chromoionophore XI (e.g., λex ≈ 463 nm, λem ≈ 525 nm).

-

Calibration Curve Generation: a. Immerse the conditioned optode membrane in the lowest pH standard buffer. b. Record the fluorescence intensity once the signal has stabilized. c. Remove the optode, rinse with deionized water, and gently blot dry. d. Repeat steps a-c for each standard buffer, moving from the lowest to the highest pH. e.g. Plot the fluorescence intensity as a function of the pH of the standard buffers. This will generate a sigmoidal calibration curve.

-

Sample Measurement: a. Immerse the calibrated optode in the unknown sample solution. b. Record the stable fluorescence intensity. c. Determine the pH of the sample by interpolating the measured fluorescence intensity on the calibration curve.

Caption: Workflow for pH measurement and calibration using a Chromoionophore XI optode.

Applications

The lipophilic nature of Chromoionophore XI makes it suitable for a range of applications where pH measurement in non-aqueous environments is critical. These include:

-

Ion-Selective Optodes: As detailed in this guide, Chromoionophore XI is a key component in optical sensors for pH. It can also be used as a transducer in optodes for other ions, where the recognition of the target ion by an ionophore is coupled to a proton exchange that is detected by the chromoionophore.

-

Membrane and Liposome Studies: Its ability to embed in lipid bilayers allows for the investigation of pH gradients across biological and artificial membranes.[2]

-

Drug Development: Monitoring the pH of microenvironments within drug delivery systems or at the site of drug action.

-

Industrial Process Monitoring: Measuring pH in organic solvents, oils, and other non-aqueous industrial streams.

Conclusion

Chromoionophore XI is a versatile and powerful tool for researchers and scientists who require accurate and reliable pH measurements in lipophilic environments. Its strong fluorescence and sensitivity to pH, combined with its hydrophobicity, enable applications that are inaccessible to traditional pH indicators. By following carefully designed experimental protocols and understanding the factors that influence its properties, Chromoionophore XI can provide valuable insights into a wide range of chemical and biological systems.

References

- 1. chemodex.com [chemodex.com]

- 2. adipogen.com [adipogen.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Fluorescein [omlc.org]

- 5. Fluorescein *CAS 2321-07-5* | AAT Bioquest [aatbio.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. lipophilic ph indicator: Topics by Science.gov [science.gov]

Chromoionophore XI: An In-depth Technical Guide for Optical Ion Detection

For Researchers, Scientists, and Drug Development Professionals

Chromoionophore XI, chemically known as Fluorescein octadecyl ester, is a lipophilic fluorescent pH indicator utilized in the development of optical sensors for ion detection. Its operational principle is based on a reversible, ion-exchange mechanism that translates the activity of a target ion into a measurable optical signal, typically a change in absorbance or fluorescence. This guide provides a comprehensive overview of its synthesis, mechanism of action, and application in optical sensing, complete with experimental protocols and data presentation for research and development purposes.

Core Concepts and Chemical Identity

Chromoionophore XI is a derivative of fluorescein, a widely used fluorophore. The addition of a long alkyl chain (octadecyl) imparts the lipophilicity necessary for its incorporation into hydrophobic polymer membranes used in optical sensors.

| Property | Value |

| Chemical Name | Fluorescein octadecyl ester |

| Synonyms | Octadecyl 2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate |

| CAS Number | 138833-46-2 |

| Molecular Formula | C₃₈H₄₈O₅ |

| Molecular Weight | 584.78 g/mol |

| Appearance | Light orange to red powder |

Synthesis of Chromoionophore XI

Reaction Scheme:

Caption: Synthesis of Chromoionophore XI via Fischer esterification.

General Protocol:

-

Dissolution: Dissolve fluorescein and a molar excess of octadecanol in a suitable aprotic solvent such as toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Catalysis: Add a catalytic amount of a strong acid, for instance, sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

-

Reaction: Heat the mixture to reflux. The water produced during the esterification is removed azeotropically using the Dean-Stark trap to drive the reaction to completion.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure Chromoionophore XI.

Mechanism of Action in Anion Detection

Chromoionophore XI is employed in anion-selective optical sensors that operate on a co-extraction mechanism. In this system, the chromoionophore acts as a proton-selective indicator within a hydrophobic membrane that also contains an anion-selective ionophore.

The sensing process can be summarized as follows:

-

Initial State: The chromoionophore (CHR) is protonated (CHR-H⁺) within the organic membrane phase, exhibiting a specific absorbance or fluorescence spectrum.

-

Anion Recognition: The anion of interest (A⁻) from the aqueous sample phase is recognized by the anion-selective ionophore (L) at the membrane-sample interface.

-

Co-extraction: To maintain charge neutrality within the hydrophobic membrane, the ionophore-anion complex ([L-A]⁻) facilitates the co-extraction of a proton (H⁺) from the aqueous sample into the membrane.

-

Deprotonation: This influx of protons shifts the equilibrium of the chromoionophore, causing it to deprotonate (CHR).

-

Optical Signal: The deprotonated form of the chromoionophore has distinct spectral properties compared to the protonated form. This change in the ratio of protonated to deprotonated chromoionophore results in a measurable change in the absorbance or fluorescence of the sensor membrane, which correlates to the concentration of the target anion.

Caption: Signaling pathway of an anion-selective optical sensor.

Quantitative Data

Spectral Properties

The optical response of Chromoionophore XI is dependent on its protonation state.

| Parameter | Value | Condition |

| Excitation Wavelength (λex) | ~463 nm | - |

| Emission Wavelength (λem) | ~555 nm | - |

| pKa | Not available | This value is crucial and needs to be determined experimentally for a given sensor matrix. |

Ion Selectivity

The selectivity of an optical sensor is a measure of its ability to respond to the target ion in the presence of other interfering ions. It is quantified by the selectivity coefficient, log KpotA,B, where A is the primary ion and B is the interfering ion. A more negative value indicates higher selectivity for the primary ion.

| Primary Anion (A) | Interfering Anion (B) | Illustrative log KpotA,B |

| Nitrate (NO₃⁻) | Chloride (Cl⁻) | -3.5 |

| Nitrate (NO₃⁻) | Bicarbonate (HCO₃⁻) | -3.0 |

| Nitrate (NO₃⁻) | Sulfate (SO₄²⁻) | -4.0 |

| Nitrate (NO₃⁻) | Perchlorate (ClO₄⁻) | -1.0 |

Experimental Protocols

Preparation of an Anion-Selective Optical Sensor Membrane

This protocol describes the preparation of a typical PVC-based sensor membrane.

Materials:

-

High molecular weight poly(vinyl chloride) (PVC)

-

Plasticizer (e.g., bis(2-ethylhexyl) sebacate - DOS)

-

Anion-selective ionophore (e.g., a commercial nitrate or chloride ionophore)

-

Chromoionophore XI

-

Tetrahydrofuran (THF), freshly distilled

Procedure:

-

Cocktail Preparation: In a glass vial, dissolve the membrane components in THF. A typical composition would be (by weight):

-

~33% PVC

-

~65% DOS

-

~1% Ionophore

-

~1% Chromoionophore XI

-

-

Dissolution: Ensure all components are fully dissolved by gentle vortexing or sonication.

-

Membrane Casting: Cast the solution onto a clean, flat glass plate or into a glass ring placed on a glass plate.

-

Evaporation: Allow the THF to evaporate slowly in a dust-free environment for at least 24 hours.

-

Membrane Cutting: Once the membrane is formed and dry, carefully peel it from the glass plate. Cut out small discs of the desired size for sensor construction.

Measurement Procedure

Apparatus:

-

Spectrophotometer or fluorometer

-

Flow-through cell or cuvette holder for the sensor membrane

-

Peristaltic pump for sample delivery (for flow-through systems)

-

pH meter and standard buffer solutions

Procedure:

-

Conditioning: Condition the sensor membrane in a standard solution containing a known concentration of the primary anion and a buffer to control the pH.

-

Baseline Measurement: Record the absorbance or fluorescence spectrum of the conditioned membrane.

-

Sample Measurement: Introduce the sample solution to the sensor membrane.

-

Equilibration: Allow the sensor to equilibrate with the sample until a stable optical signal is obtained.

-

Data Acquisition: Record the final absorbance or fluorescence spectrum.

-

Calibration: Prepare a series of standard solutions of the target anion with varying concentrations. Measure the optical response for each standard to construct a calibration curve.

-

Sample Analysis: Determine the concentration of the anion in the unknown sample by interpolating its optical response on the calibration curve.

The Role of Chromoionophore XI in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle: A Lipophilic pH Indicator for Cellular Insights

Chromoionophore XI, also known by its chemical name Fluorescein octadecyl ester, is a lipophilic fluorescent pH indicator. Its utility in cellular signaling studies stems from its ability to report on changes in intracellular pH (pHi), a critical parameter that influences a vast array of cellular processes. By virtue of its long octadecyl chain, Chromoionophore XI readily partitions into cellular membranes, allowing for the sensitive detection of pH fluctuations in the cytosol and within organelles. This property makes it a valuable tool for investigating signaling pathways that are coupled to changes in proton concentration.

Physicochemical and Fluorescence Properties

The core of Chromoionophore XI's function lies in its fluorescein moiety, a well-characterized fluorophore whose spectral properties are highly sensitive to the surrounding pH. The lipophilic tail ensures its localization within the cellular environment.

| Property | Value | Notes |

| Synonyms | Fluorescein octadecyl ester | |

| Excitation Wavelength | ~463 nm[1] | The optimal wavelength to excite the fluorophore. |

| Emission Wavelength | ~555 nm[1] | The peak wavelength of the emitted fluorescence. |

| Quantum Yield (Φ) | Not explicitly reported for Chromoionophore XI. For fluorescein, it is highly environment-dependent, typically around 0.9 in basic aqueous solutions. | The efficiency of photon emission after absorption. The lipophilic environment within the cell will influence this value. |

| Molar Extinction Coefficient (ε) | Not explicitly reported for Chromoionophore XI. For fluorescein, it is approximately 76,900 M⁻¹cm⁻¹ at ~490 nm in basic conditions. | A measure of how strongly the molecule absorbs light at a given wavelength. |

| pKa | Not explicitly reported. Likely in the range of 6.0-7.5. | The pKa of fluorescein is around 6.4, and derivatization can alter this. The specific pKa in a cellular membrane environment may differ from aqueous solution. |

Mechanism of Action in Cellular Signaling Studies

Chromoionophore XI functions as a fluorescent pH indicator based on the protonation and deprotonation of its fluorescein core. In a more acidic environment (higher proton concentration), the fluorescein moiety is protonated, leading to a decrease in fluorescence intensity. Conversely, in a more alkaline environment (lower proton concentration), the molecule is deprotonated, resulting in a significant increase in fluorescence.

This pH-dependent fluorescence allows researchers to monitor intracellular pH changes associated with various signaling events, such as:

-

Receptor activation: The activation of certain G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) can lead to downstream events that alter intracellular pH.

-

Ion channel and transporter activity: The movement of ions across the cell membrane, particularly through proton pumps and exchangers, directly impacts pHi.

-

Metabolic shifts: Changes in cellular metabolism, such as the switch between glycolysis and oxidative phosphorylation, can produce or consume protons, thereby altering pHi.

-

Drug-target interaction: The binding of a drug to its target can trigger signaling cascades that result in pHi changes, making Chromoionophore XI a potential tool in drug screening.

Experimental Protocols

While specific, validated protocols for Chromoionophore XI are not widely published, the following methodologies are based on standard practices for using lipophilic fluorescent pH indicators in cellular studies.

Cell Loading with Chromoionophore XI

This protocol describes the general procedure for loading cells with Chromoionophore XI. Optimization of concentration and incubation time is recommended for each cell type and experimental condition.

Materials:

-

Chromoionophore XI stock solution (e.g., 1-10 mM in DMSO)

-

Pluronic F-127 (20% w/v in DMSO)

-

Serum-free cell culture medium or appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Cultured cells on a suitable imaging plate or coverslip

Procedure:

-

Prepare Loading Solution:

-

Thaw the Chromoionophore XI stock solution and Pluronic F-127 solution at room temperature.

-

Prepare a fresh loading solution by diluting the Chromoionophore XI stock solution into serum-free medium to a final concentration of 1-10 µM.

-

To aid in dispersion, add Pluronic F-127 to the loading solution at a final concentration of 0.02-0.04%. Vortex briefly to mix.

-

-

Cell Loading:

-

Remove the culture medium from the cells.

-

Wash the cells once with serum-free medium.

-

Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.

-

-

Washing:

-

Remove the loading solution.

-

Wash the cells two to three times with fresh, pre-warmed serum-free medium or physiological buffer to remove any extracellular dye.

-

-

Ready for Imaging:

-

Add fresh, pre-warmed buffer to the cells. The cells are now ready for fluorescence imaging.

-

Measurement of Intracellular pH Changes

This protocol outlines the steps for monitoring changes in intracellular pH in response to a stimulus.

Materials:

-

Cells loaded with Chromoionophore XI

-

Physiological buffer

-

Stimulus of interest (e.g., agonist, antagonist, ionophore)

-

Fluorescence microscope or plate reader equipped with appropriate filters for Chromoionophore XI (Excitation: ~460 nm, Emission: ~550 nm)

Procedure:

-

Baseline Measurement:

-

Place the plate or coverslip with the loaded cells onto the microscope stage or into the plate reader.

-

Acquire a baseline fluorescence reading for a stable period (e.g., 1-5 minutes) before adding the stimulus.

-

-

Stimulation:

-

Add the stimulus to the cells at the desired concentration.

-

-

Post-Stimulation Measurement:

-

Immediately begin recording the fluorescence intensity over time. The temporal resolution will depend on the kinetics of the expected pH change.

-

-

Data Analysis:

-

Normalize the fluorescence signal to the baseline reading to determine the relative change in intracellular pH.

-

For calibration to absolute pH values, a separate calibration experiment using ionophores like nigericin and monensin in buffers of known pH is required.

-

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Intracellular pH Measurement

Caption: Workflow for measuring intracellular pH changes using Chromoionophore XI.

General Signaling Pathway Leading to Intracellular pH Change

Caption: A generalized signaling cascade leading to a detectable change in intracellular pH.

Applications in Drug Discovery and Development

Chromoionophore XI can be a valuable tool in various stages of drug discovery and development:

-

High-Throughput Screening (HTS): Assays measuring changes in intracellular pH can be adapted for HTS to identify compounds that modulate the activity of specific ion channels, transporters, or receptors that are linked to proton flux.

-

Mechanism of Action (MoA) Studies: For hit compounds identified in primary screens, Chromoionophore XI can be used to investigate whether their mechanism of action involves alterations in intracellular pH.

-

Lead Optimization: During lead optimization, this probe can be used to assess the potency and efficacy of analog compounds in modulating pH-related signaling pathways.

-

Safety and Toxicity Profiling: Off-target effects of drug candidates on cellular pH homeostasis can be evaluated to identify potential liabilities early in the development process.

Logical Relationship for Drug Screening Application

Caption: Logical workflow for a high-throughput drug screen using Chromoionophore XI.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Chromoionophore XI in Ion-Selective Optical Sensors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromoionophore XI, also known as ETH 7061 or fluorescein octadecyl ester, is a lipophilic, fluorescent pH indicator integral to the fabrication of ion-selective optical sensors (optodes).[1] These sensors are the optical counterparts to traditional ion-selective electrodes (ISEs) and offer a non-electrochemical method for ion detection. Chromoionophore XI is particularly well-suited for the determination of various anions. The fundamental sensing mechanism of optodes employing Chromoionophore XI is based on a co-extraction process. In this process, the target anion and a proton from the aqueous sample are jointly extracted into a hydrophobic polymer membrane. This event alters the protonation state of Chromoionophore XI, leading to a measurable change in its fluorescence, thereby allowing for the quantification of the target ion.[2][3] The optical properties of Chromoionophore XI are characterized by an excitation wavelength of approximately 463 nm and an emission wavelength of around 555 nm.[2]

Signaling Pathway and Mechanism

The operational principle of an anion-selective optode utilizing Chromoionophore XI relies on an ion-exchange equilibrium at the sample-membrane interface. The membrane is typically composed of a polymer matrix (e.g., poly(vinyl chloride) - PVC), a plasticizer (e.g., bis(2-ethylhexyl) sebacate - DOS), an anion-selective ionophore, and Chromoionophore XI.

The signaling cascade can be summarized as follows:

-

The anion-selective ionophore within the hydrophobic membrane selectively binds to the target anion present in the aqueous sample.

-

To maintain charge neutrality within the membrane upon anion binding, a proton (H⁺) from the sample is co-extracted into the membrane.

-

This influx of protons alters the local pH within the membrane, leading to the protonation of the deprotonated form of Chromoionophore XI.

-

The protonation of Chromoionophore XI causes a distinct change in its fluorescence emission, which is the analytical signal. The intensity of this change is proportional to the concentration of the target anion in the sample.

Caption: Signaling pathway for anion detection using Chromoionophore XI.

Experimental Protocol: Fabrication of a Sulphate-Selective Optical Sensor

This protocol is based on the work of Guinovart et al. (2015) for the determination of sulphate using polystyrene microspheres, which can be adapted for the creation of a thin film optode.[1]

Materials:

-

Polystyrene microspheres (0.8 µm)

-

Bis(p-chlorophenyl)thiourea (Sulphate Ionophore I)

-

Chromoionophore XI (Fluorescein octadecyl ether)

-

Poly(vinyl chloride) (PVC), high molecular weight

-

Bis(2-ethylhexyl) sebacate (DOS)

-

Tetrahydrofuran (THF), freshly distilled

Equipment:

-

Glass petri dish

-

Vortex mixer

-

Pipettes

-

Leveling surface

-

Fume hood

Membrane Cocktail Preparation (for a thin film adaptation):

-

In a clean, dry glass vial, combine the following components:

-

Sulphate Ionophore I: ~1-2 mg

-

Chromoionophore XI: ~1-2 mg

-

PVC: ~33 mg

-

DOS: ~66 mg

-

-

Add approximately 1.5 mL of THF to the vial.

-

Cap the vial tightly and mix using a vortex mixer until all components are fully dissolved, resulting in a homogenous cocktail solution.

Thin Film Fabrication:

-

Place a clean, glass petri dish on a perfectly level surface in a fume hood.

-

Carefully pour the prepared membrane cocktail into the petri dish.

-

Cover the petri dish with a filter paper to allow for slow evaporation of the THF.

-

Allow the solvent to evaporate completely overnight. This will result in the formation of a thin, transparent ion-selective membrane.

-

Once fully dried, a small disc of the membrane can be cut out and mounted into an electrode body or used as a disposable optode.

Quantitative Data

The following table summarizes the performance characteristics of a sulphate-selective optical sensor based on the formulation described above.

| Parameter | Value | Reference |

| Analyte | Sulphate (SO₄²⁻) | [1] |

| Ionophore | Bis(p-chlorophenyl)thiourea | [1] |

| Chromoionophore | Chromoionophore XI | [1] |

| Limit of Detection (LOD) | 0.06 µM | [1] |

| Sensitivity | <60 nM | [1] |

| Response Time | Seconds | [1] |

Experimental Workflow

The following diagram illustrates the general workflow for fabricating and utilizing a Chromoionophore XI-based ion-selective optical sensor.

Caption: Workflow for fabrication and use of a Chromoionophore XI optode.

References

Application Notes and Protocols for Chromoionophore XI in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromoionophore XI, also known as Fluorescein octadecyl ester, is a lipophilic fluorescent indicator primarily utilized for sensing pH and ions in various applications, including ion-selective electrodes and optical sensors.[1] Its utility extends to fluorescence microscopy, where it serves as a probe for investigating ion transport and cellular signaling dynamics.[1] This document provides detailed application notes and protocols for the effective use of Chromoionophore XI in fluorescence microscopy for cellular imaging.

The operational principle of Chromoionophore XI in ion sensing revolves around a proton-exchange mechanism. When used in conjunction with a specific ionophore, the binding of a target ion by the ionophore triggers the release of a proton from the Chromoionophore XI molecule. This change in protonation state alters the fluorophore's electronic structure, leading to a detectable change in its fluorescence properties. This allows for the indirect measurement of ion concentrations by monitoring the fluorescence intensity or spectral shifts of Chromoionophore XI.

Physicochemical and Spectroscopic Properties

| Property | Value | Reference |

| Synonyms | Fluorescein octadecyl ester, octadecyl 2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate | [1] |

| Chemical Formula | C₃₈H₄₈O₅ | [1] |

| Molecular Weight | 592.78 g/mol | N/A |

| Excitation Wavelength (λex) | ~463 nm (when combined with ETH 7061) | [1] |

| Emission Wavelength (λem) | ~555 nm (when combined with ETH 7061) | [1] |

| Quantum Yield (Φf) | Data not available for Chromoionophore XI specifically. Fluorescein derivatives typically exhibit high quantum yields (e.g., 0.92 for fluorescein in 0.01 M NaOH). | [3] |

| Photostability | Data not available for Chromoionophore XI specifically. Fluorescein and its derivatives are known to be susceptible to photobleaching. | [2] |

| Solubility | Soluble in organic solvents like DMSO and ethanol. | N/A |

| Cellular Localization | As a lipophilic molecule, it is expected to primarily localize to cellular membranes. | [4] |

Experimental Protocols

Preparation of Chromoionophore XI Stock Solution

Materials:

-

Chromoionophore XI powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

Procedure:

-

Prepare a 1-10 mM stock solution of Chromoionophore XI in anhydrous DMSO. For example, to prepare a 1 mM solution, dissolve 0.593 mg of Chromoionophore XI in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

References

Application Notes: Intracellular pH Measurement Using Fluorescent Indicators

1. Introduction and Principle

Intracellular pH (pHi) is a critical parameter that governs a multitude of cellular processes, including enzyme activity, cell proliferation, apoptosis, ion transport, and metabolic pathways.[1] The cytosol is typically maintained within a narrow pH range of 7.0-7.4, while organelles like lysosomes have a much more acidic environment (pH 4.5-6.0).[1] The precise and dynamic measurement of pHi is therefore essential for researchers in cell biology and drug development.

This document provides a detailed protocol for the measurement of intracellular pH using ratiometric fluorescent indicators. While the query specified Chromoionophore XI, the available scientific literature indicates that this compound, more commonly known as Chromoionophore I (ETH 5294) , is not suitable for measuring intracellular pH in living cells.

Key Limitations of Chromoionophore XI (ETH 5294) for Intracellular Use:

-

High pKa: Chromoionophore XI (ETH 5294) has a reported pKa of approximately 11.1-12.0 when embedded in polymer membranes. This is well outside the physiological intracellular pH range, making it insensitive to the small but critical pH changes that occur in the cytosol.[2] An ideal indicator should have a pKa value close to the pH being measured.[1]

-

Primary Application: It is a lipophilic, hydrophobic molecule designed for use in plasticized PVC membranes to create optical pH sensors (optodes) for measuring pH in aqueous solutions, not for direct loading into the cytoplasm of live cells.[3][4]

-

Lack of Cell-Loading Mechanism: Common intracellular pH indicators are engineered with acetoxymethyl (AM) ester groups. These groups render the molecule cell-permeant. Once inside the cell, ubiquitous esterases cleave the AM esters, trapping the active, ion-sensitive form of the dye in the cytosol.[5] There is no evidence of a commercially available, AM-ester modified version of Chromoionophore XI.

Therefore, this protocol will detail the methodology using a well-established and appropriate ratiometric indicator, BCECF-AM (2′,7′-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) , which is the industry standard for this application. The principles and calibration techniques described are broadly applicable to other suitable ratiometric pH indicators.

Ratiometric measurement is a powerful technique that corrects for variations in dye concentration, cell path length, and instrument efficiency.[6] BCECF exhibits pH-dependent changes in its fluorescence excitation spectrum. It has a pH-sensitive excitation peak around 490 nm and a pH-insensitive (isosbestic) point around 440 nm. The ratio of the fluorescence emission intensity (typically ~535 nm) when excited at these two wavelengths provides a precise measure of intracellular pH.

2. Properties of a Suitable pH Indicator: BCECF

All quantitative data for the recommended indicator, BCECF, are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2′,7′-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein | |

| pKa | ~6.98 - 7.0 | [1] |

| Excitation Wavelength (pH-sensitive) | ~490-504 nm | [1] |

| Excitation Wavelength (Isosbestic) | ~440-454 nm | [1] |

| Emission Wavelength | ~527-535 nm | [1] |

| Form for Cell Loading | Acetoxymethyl (AM) Ester (BCECF-AM) | [1][5] |

Detailed Experimental Protocols

This section provides a comprehensive protocol for measuring intracellular pH in cultured mammalian cells using BCECF-AM.

Required Materials

-

Reagents:

-

BCECF-AM (e.g., from Thermo Fisher Scientific, Sigma-Aldrich)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Pluronic™ F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

HEPES buffer (1 M stock solution, pH 7.4)

-

Nigericin sodium salt (ionophore for calibration)

-

KCl (for calibration buffers)

-

Ethanol (for Nigericin stock)

-

Standard cell culture medium

-

-

Equipment:

-

Fluorescence microscope with filter sets for BCECF (e.g., 440nm and 490nm excitation, 535nm emission) and a digital camera, OR a fluorescence plate reader.

-

Cell culture incubator (37°C, 5% CO₂)

-

Black-walled, clear-bottom 96-well plates or glass-bottom dishes for imaging

-

Standard cell culture supplies (pipettes, sterile tubes, etc.)

-

Solution Preparation

-

BCECF-AM Stock Solution (1 mM): Dissolve 1 mg of BCECF-AM in 800 µL of anhydrous DMSO. Aliquot into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

Pluronic F-127 Stock: Use a commercially available 20% solution in DMSO.

-

Loading Buffer (HBSS with HEPES): Prepare HBSS supplemented with 20 mM HEPES. Adjust pH to 7.4.

-

Nigericin Stock Solution (10 mM): Dissolve 7.3 mg of nigericin sodium salt in 1 mL of ethanol. Store at -20°C.

-

High K+ Calibration Buffers (pH 5.5 - 8.0):

-

Prepare a base buffer containing: 140 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES.

-

Divide the base buffer into several aliquots. Use 1 M HCl or 1 M KOH to carefully adjust the pH of each aliquot to a series of desired values (e.g., 5.5, 6.0, 6.5, 7.0, 7.5, 8.0).

-

Verify the final pH of each buffer with a calibrated pH meter. Store at 4°C.

-

Cell Preparation and Dye Loading

-

Cell Seeding: Seed adherent cells on black-walled, clear-bottom plates or glass-bottom dishes 24-48 hours prior to the experiment. Aim for a confluence of 70-90% on the day of the assay.

-

Prepare Loading Solution:

-

Warm the required volume of Loading Buffer (HBSS/HEPES) to 37°C.

-

For a final BCECF-AM concentration of 5 µM, add 5 µL of the 1 mM stock solution per 1 mL of Loading Buffer.

-

To aid in dye solubilization, add an equal volume of 20% Pluronic F-127 solution (e.g., 5 µL per 1 mL of Loading Buffer). Vortex briefly to mix.

-

-

Dye Loading:

-

Aspirate the culture medium from the cells.

-

Wash the cells once with warm Loading Buffer.

-

Add the final Loading Solution (containing BCECF-AM and Pluronic F-127) to the cells.

-

Incubate for 30-45 minutes at 37°C, protected from light.

-

-

Wash:

-

Aspirate the Loading Solution.

-

Wash the cells two to three times with warm Loading Buffer to remove extracellular dye.

-

Add fresh Loading Buffer or experimental buffer to the cells. Allow cells to rest for 15-30 minutes before measurement to ensure complete de-esterification of the dye.

-

In Situ Calibration Protocol

To convert fluorescence ratios to absolute pH values, a calibration curve must be generated at the end of each experiment. This is achieved by using the K+/H+ ionophore nigericin to equilibrate the pHi with the known pH of the extracellular buffer.[2][3]

-

Prepare Calibration Buffers with Nigericin: Just before use, add nigericin from the stock solution to each of the High K+ Calibration Buffers to a final concentration of 10 µM (e.g., 1 µL of 10 mM stock per 1 mL of buffer).

-

Equilibration:

-

After acquiring experimental data, aspirate the buffer from the cells.

-

Add the High K+ Calibration Buffer (pH 7.0) containing nigericin.

-

Incubate for 5 minutes to allow for pH equilibration.

-

-

Data Acquisition:

-

Place the cells on the microscope or in the plate reader.

-

Measure the fluorescence emission (~535 nm) after exciting at ~490 nm and ~440 nm.

-

Calculate the ratio (F_490 / F_440).

-

-

Repeat for all pH points:

-

Aspirate the buffer and replace it with the next pH point (e.g., pH 6.5), incubate for 5 minutes, and measure the new ratio.

-

Repeat this process for all prepared calibration buffers (e.g., from pH 8.0 down to 5.5).

-

-

Generate Calibration Curve: Plot the measured fluorescence ratios (y-axis) against the corresponding buffer pH values (x-axis). Fit the data to a sigmoidal curve (e.g., using a four-parameter logistic regression) to create your standard curve. This curve can then be used to convert the experimental ratios from your test conditions into pHi values.

Visualizations and Workflows

Experimental Workflow

The entire process, from cell preparation to data analysis, can be visualized as a clear workflow.

Caption: Workflow for intracellular pH measurement.

Principle of Ratiometric Measurement and Calibration

The logical relationship between pH, the indicator, and the calibration process is key to understanding the experiment.

Caption: Logic of ratiometric pH sensing and calibration.

References

- 1. stratech.co.uk [stratech.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fabrication of an Immobilized Polyelectrolite Complex (PEC) Membrane from Pectin-Chitosan and Chromoionophore ETH 5294 for pH-Based Fish Freshness Monitoring [mdpi.com]

- 5. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. researchgate.net [researchgate.net]

Step-by-Step Guide for Chromoionophore XI Optode Preparation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals